molecular formula C31H30N6O4S B2910044 N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1173747-82-4

N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2910044
CAS No.: 1173747-82-4
M. Wt: 582.68
InChI Key: GCEHHWOYYBRVTD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This complex heterocyclic compound features a fused imidazo[1,2-c]quinazolinone core, a structural motif often associated with diverse biological activities. The molecule's design incorporates a 4-phenylpiperazine moiety, a pharmacophore commonly found in ligands for G-protein coupled receptors (GPCRs) and other neurological targets, suggesting potential application in neuroscience and receptor pharmacology studies . Researchers utilize this compound primarily as a chemical probe or a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) investigations. Its mechanism of action is not fully elucidated but is hypothesized to involve protein kinase inhibition or receptor modulation, given its structural similarity to other quinazoline-based inhibitors. Available with comprehensive analytical data including NMR and Mass Spectrometry confirmation, this reagent is intended For Research Use Only and is a valuable tool for drug discovery programs focused on oncology, CNS disorders, and signal transduction pathways.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O4S/c1-41-23-11-7-8-21(18-23)32-27(38)20-42-31-34-25-13-6-5-12-24(25)29-33-26(30(40)37(29)31)19-28(39)36-16-14-35(15-17-36)22-9-3-2-4-10-22/h2-13,18,26H,14-17,19-20H2,1H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEHHWOYYBRVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features include:

Compound Core Structure Substituents Molecular Weight Key References
Target Compound Imidazo[1,2-c]quinazolinone - 3-Methoxyphenyl acetamide
- 4-Phenylpiperazine ethyl chain
~594*
2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide Imidazo[1,2-c]quinazolinone - 4-Isopropylphenyl acetamide
- 4-Phenylpiperazine ethyl chain
594.7
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide Cyanoacetamide - 4-Methylphenyl hydrazine
- Sulfamoylphenyl
357.38
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one - Ethylamino acetamide
- Phenyl at C2
~325*
N-(4-(5-Oxo-2-phenylimidazo[2,1-b]thiadiazol-6-yl)phenyl)acetamide Imidazo[2,1-b]thiadiazole - Phenylimidazothiadiazole
- Acetamide at C4
~405*

*Estimated based on structural similarity.

Key Observations :

  • The target compound and the isopropylphenyl analog () share the imidazo[1,2-c]quinazolinone core and 4-phenylpiperazine group, differing only in the acetamide substituent (3-methoxyphenyl vs. 4-isopropylphenyl). This variation may influence solubility and receptor binding .
  • Quinazolin-4(3H)-one derivatives () lack the fused imidazole ring but retain the acetamide side chain, showing moderate anti-inflammatory activity .

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